molecular formula C4H9N3O2 B8038826 AcNAcN2

AcNAcN2

Cat. No.: B8038826
M. Wt: 131.13 g/mol
InChI Key: DEUWDGXVCKRGQI-UHFFFAOYSA-N
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Description

N-Acetylneuraminic Acid (AcNAcN2), commonly abbreviated as Neu5Ac, is a nine-carbon monosaccharide derivative of neuraminic acid. It is a critical component of glycoproteins and glycolipids, playing pivotal roles in cellular recognition, immune response modulation, and pathogen-host interactions . Structurally, this compound features an N-acetyl group at the 5-position and a glycerol side chain, distinguishing it from other sialic acids. Its biosynthesis involves the enzymatic conversion of N-acetylmannosamine and phosphoenolpyruvate, with applications spanning vaccine development, glycobiology research, and therapeutic agent design .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(9)7-5/h2,5H2,1H3,(H,6,8)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUWDGXVCKRGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Between this compound and GlcNAc

Property This compound GlcNAc
Molecular Formula C₁₁H₁₉NO₉ C₈H₁₅NO₆
Functional Groups Carboxyl, N-acetyl, glycerol Hydroxyl, N-acetyl
Biological Role Cell signaling, viral binding Chitin synthesis, O-GlcNAcylation
Solubility (H₂O) Moderate High

GlcNAc is integral to extracellular matrix structures like chitin, whereas this compound is enriched in mucosal surfaces and viral receptor sites . Analytical techniques such as HPLC glycan profiling (GlycoBase) differentiate these compounds based on retention times and mass spectra .

Comparison with N-Glycolylneuraminic Acid (Neu5Gc)

Neu5Gc, a hydroxylated variant of this compound, differs by a single oxygen atom at the N-acetyl group. This minor structural change significantly impacts immunogenicity and species-specific expression.

Table 2: this compound vs. Neu5Gc in Biomedical Contexts

Property This compound Neu5Gc
Expression Humans, most mammals Absent in humans, present in mammals
Immunogenicity Low High (anti-Neu5Gc antibodies)
Pathogen Binding Influenza A, rotaviruses Specific bacterial adhesins

Neu5Gc’s absence in humans due to a CMAH gene mutation underscores its role in xenotransplantation and cancer research . Mass spectrometry and lectin-based assays are employed to distinguish these sialic acids in complex biological samples .

Analytical Methodologies for Differentiation

Advanced tools like GlycoBase and autoGU enable precise identification of this compound and its analogs through chromatographic retention indices and fragmentation patterns . For instance, this compound exhibits a characteristic peak at m/z 306.1 in negative-ion mode MS, whereas Neu5Gc shows m/z 322.1 due to its additional hydroxyl group.

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